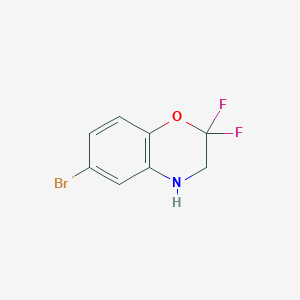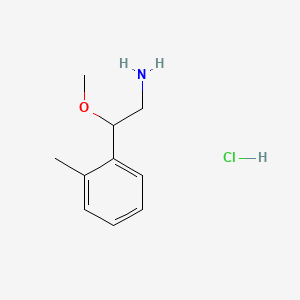
2-Methoxy-2-(2-methylphenyl)ethan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-2-(2-methylphenyl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.7 g/mol . It is also known by its IUPAC name, 2-methoxy-2-(o-tolyl)ethan-1-amine hydrochloride . This compound is typically found in a powdered form and has a melting point of 153-154°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(2-methylphenyl)ethan-1-aminehydrochloride involves the reaction of 2-methoxy-2-(2-methylphenyl)ethan-1-amine with hydrochloric acid. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-2-(2-methylphenyl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a variety of substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Methoxy-2-(2-methylphenyl)ethan-1-aminehydrochloride has several scientific research applications, including:
Biology: It may be used in studies involving the interaction of amine compounds with biological systems.
Industry: Used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 2-Methoxy-2-(2-methylphenyl)ethan-1-aminehydrochloride involves its interaction with molecular targets in biological systems. The compound may act on specific receptors or enzymes, leading to a cascade of biochemical events.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylphenethylamine: An organic compound with a similar structure but without the methoxy group.
2-Methoxy-2-methylpropan-1-amine hydrochloride: A compound with a similar methoxy and amine group but a different carbon backbone.
Uniqueness
2-Methoxy-2-(2-methylphenyl)ethan-1-aminehydrochloride is unique due to the presence of both a methoxy group and a methylphenyl group, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H16ClNO |
|---|---|
Poids moléculaire |
201.69 g/mol |
Nom IUPAC |
2-methoxy-2-(2-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-5-3-4-6-9(8)10(7-11)12-2;/h3-6,10H,7,11H2,1-2H3;1H |
Clé InChI |
UEGRKHXPZQILNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(CN)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


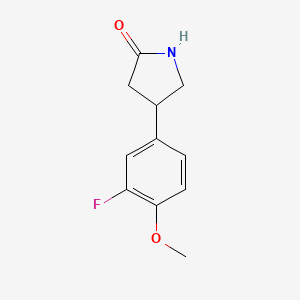
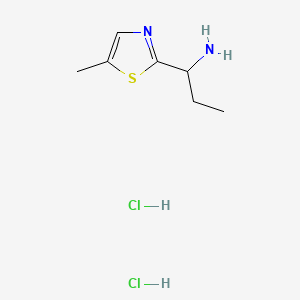
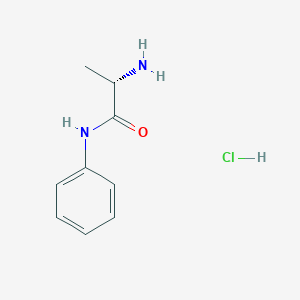
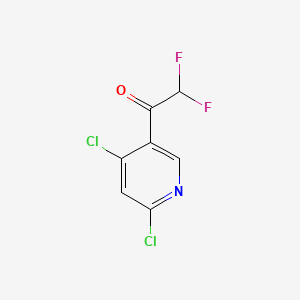
![3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid](/img/structure/B13591449.png)
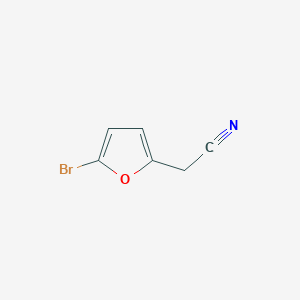
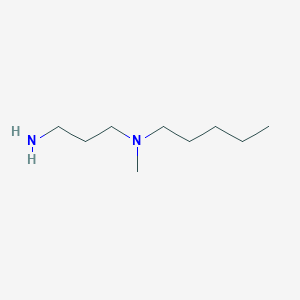
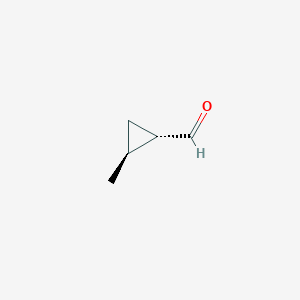
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)
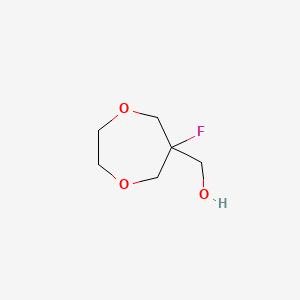
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)


